molecular formula C17H14N6O2 B12277168 2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12277168
M. Wt: 334.33 g/mol
InChI Key: TVQMIEIIIWGPHV-UHFFFAOYSA-N
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Description

2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound featuring a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrazolo[3,4-d]pyrimidine derivatives with appropriate amines and aldehydes under controlled conditions. The reaction conditions often involve the use of catalysts such as Cu(II) and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of heterocyclic rings, which provides a distinct binding affinity and selectivity for CDK2. This uniqueness makes it a promising candidate for further development in cancer therapeutics .

Properties

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

5-phenyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C17H14N6O2/c24-16-12-7-22(15-11-6-20-21-14(11)18-9-19-15)8-13(12)17(25)23(16)10-4-2-1-3-5-10/h1-6,9,12-13H,7-8H2,(H,18,19,20,21)

InChI Key

TVQMIEIIIWGPHV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1C3=NC=NC4=C3C=NN4)C(=O)N(C2=O)C5=CC=CC=C5

Origin of Product

United States

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